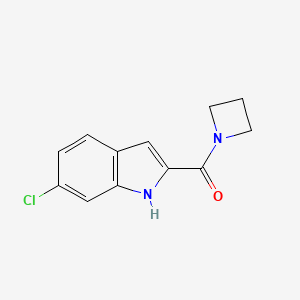
azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone, also known as AZI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. AZI is a small molecule inhibitor that has been shown to have promising antitumor activity in preclinical studies.
Mecanismo De Acción
The mechanism of action of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of a specific protein target. azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has been shown to bind to and inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone can alter the expression of genes that are involved in cell growth and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its antitumor activity, azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has been shown to have other biochemical and physiological effects. azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the immune response. azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has also been shown to modulate the activity of immune cells, such as T cells and natural killer cells, which are involved in the body's defense against cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone is its potency and selectivity for its target protein, BRD4. This makes it a valuable tool for studying the role of BRD4 in cancer and other diseases. However, one limitation of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone is its solubility, which can make it difficult to work with in certain experimental settings. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone.
Direcciones Futuras
There are several future directions for the study of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone. One area of interest is the development of more potent and selective inhibitors of BRD4, which could lead to the development of more effective cancer therapies. Another area of interest is the study of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, further studies are needed to fully understand the mechanism of action and pharmacokinetics of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone, which could lead to the development of more effective and safer cancer therapies.
Métodos De Síntesis
The synthesis of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has been described in the literature. Briefly, the synthesis involves the reaction of 6-chloroindole-2-carboxylic acid with azetidine-2-one in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with the appropriate amine to yield azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone.
Aplicaciones Científicas De Investigación
Azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has been shown to have potent antitumor activity in preclinical studies. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body. In addition to its antitumor activity, azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has also been shown to have anti-inflammatory and immunomodulatory effects.
Propiedades
IUPAC Name |
azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-9-3-2-8-6-11(14-10(8)7-9)12(16)15-4-1-5-15/h2-3,6-7,14H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXAYSQOLBRYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC3=C(N2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)

![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)
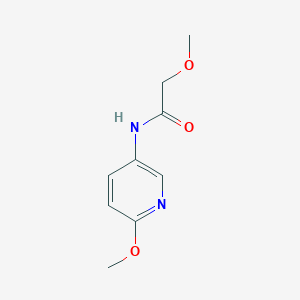
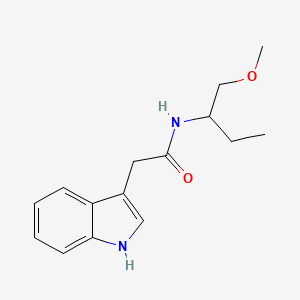
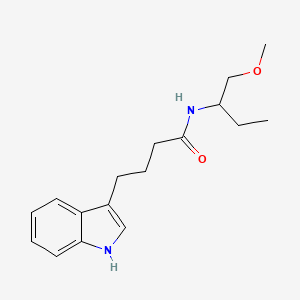
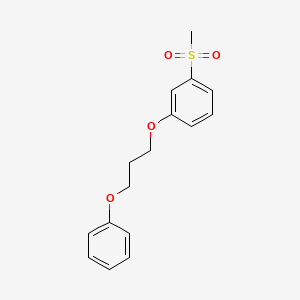
![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)
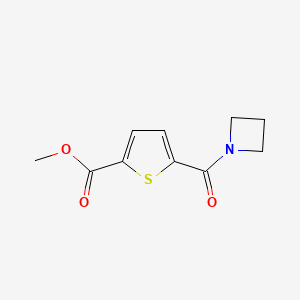
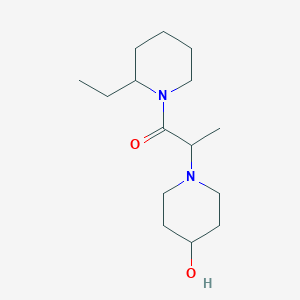
![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)
![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)
